Product packaging for Cinnoline-6-carbonyl chloride(Cat. No.:CAS No. 519141-64-1)

Cinnoline-6-carbonyl chloride

Cat. No.: B13121041
CAS No.: 519141-64-1
M. Wt: 192.60 g/mol
InChI Key: SYIGJEDJKCLREG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cinnoline (B1195905) Synthesis Methodologies

The history of cinnoline chemistry dates back to 1883 with its first synthesis by Richter. ijariit.comrroij.com The initial method involved the diazotization of ortho-amino-phenylpropionic acid and subsequent cyclization of the resulting arenediazonium salt. ijariit.com Over the years, synthetic methodologies have evolved significantly, leading to more efficient and versatile routes for constructing the cinnoline ring system. Notable historical methods include the Widman-Stoermer and Borsche–Herbert cyclizations. ijariit.com Modern approaches continue to be developed, reflecting the ongoing interest in this heterocyclic system.

Importance of the Cinnoline Heterocyclic System in Organic Synthesis

The cinnoline ring system is a valuable scaffold in organic synthesis due to its unique electronic and structural properties. pnrjournal.comsolubilityofthings.com Its aromatic nature allows for various substitution reactions, making it a versatile building block for creating more complex molecular architectures. solubilityofthings.com The presence of two nitrogen atoms within the ring influences its reactivity and provides sites for potential coordination with metal catalysts, further expanding its synthetic utility. solubilityofthings.com Cinnoline derivatives are recognized as important intermediates for the development of pharmaceuticals and agrochemicals. smolecule.comnumberanalytics.com

Role of Acyl Chlorides, Specifically Cinnoline-6-carbonyl chloride, as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are highly reactive organic compounds with the general formula RCOCl. numberanalytics.comcatalysis.blog Their high reactivity, stemming from the electron-withdrawing nature of the chlorine atom, makes the carbonyl carbon highly susceptible to nucleophilic attack. catalysis.blog This characteristic renders them exceptionally useful as intermediates in organic synthesis for introducing acyl groups into molecules. numberanalytics.comfiveable.me

This compound, with the molecular formula C9H5ClN2O, is a prime example of a functionalized cinnoline that leverages the reactivity of the acyl chloride group. smolecule.com The carbonyl chloride group at the 6-position of the cinnoline ring enhances its reactivity, allowing for a wide range of chemical transformations. smolecule.com This specific functionalization makes it a key intermediate in the synthesis of various cinnoline derivatives with potential applications in medicinal chemistry and materials science. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O B13121041 Cinnoline-6-carbonyl chloride CAS No. 519141-64-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

519141-64-1

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

cinnoline-6-carbonyl chloride

InChI

InChI=1S/C9H5ClN2O/c10-9(13)7-1-2-8-6(5-7)3-4-11-12-8/h1-5H

InChI Key

SYIGJEDJKCLREG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1C(=O)Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of Cinnoline 6 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of Cinnoline-6-carbonyl chloride involve nucleophilic acyl substitution at the carbonyl carbon. smolecule.commasterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, resulting in the formation of a new acyl compound. masterorganicchemistry.com

Aminolysis and Amidation Reactions with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form the corresponding cinnoline-6-carboxamides. thieme-connect.deuomustansiriyah.edu.iq This reaction, known as aminolysis or amidation, proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comuomustansiriyah.edu.iq The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. uomustansiriyah.edu.iq

Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. uomustansiriyah.edu.iq Alternatively, two equivalents of the amine can be used, with one equivalent acting as the nucleophile and the second acting as the base. uomustansiriyah.edu.iq The general scheme for this reaction is the formation of N-substituted cinnoline-6-carboxamides, which are of interest in medicinal chemistry. google.com

Table 1: Examples of Aminolysis/Amidation Reactions

Amine ReactantProduct
Primary Amine (R-NH₂)N-Alkyl/Aryl-cinnoline-6-carboxamide
Secondary Amine (R₂-NH)N,N-Dialkyl/Aryl-cinnoline-6-carboxamide

This table is generated based on the general principles of amidation reactions. thieme-connect.deuomustansiriyah.edu.iq

Esterification Reactions with Alcohols and Phenols

Esterification of this compound is achieved by reacting it with alcohols or phenols. thieme-connect.debyjus.com This reaction also follows a nucleophilic acyl substitution pathway, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. byjus.com The reaction is often performed in the presence of a base like pyridine to scavenge the HCl produced. uomustansiriyah.edu.iq This method is a common and efficient way to synthesize cinnoline-6-carboxylate esters. thieme-connect.de

Table 2: Examples of Esterification Reactions

Alcohol/Phenol ReactantProduct
Alcohol (R-OH)Alkyl cinnoline-6-carboxylate
Phenol (Ar-OH)Aryl cinnoline-6-carboxylate

This table is generated based on the general principles of esterification reactions involving acid chlorides. thieme-connect.debyjus.com

Thioesterification and Amidine Formation

While specific examples for this compound are not prevalent in the searched literature, based on the general reactivity of acyl chlorides, it is expected to react with thiols (R-SH) to form thioesters (Cinnoline-6-COSR). This thioesterification would proceed via a similar nucleophilic acyl substitution mechanism. spbftu.ruresearchgate.net

Amidine formation from an acyl chloride is a two-step process. First, the acyl chloride would react with an amine to form an amide. This amide could then be converted to a thioamide, which upon reaction with another amine in the presence of a coupling agent like mercury(II) oxide, would yield an amidine. Direct conversion of the acyl chloride to an amidine is less common.

Friedel-Crafts Acylation Reactions with Aromatic Systems

This compound can act as an acylating agent in Friedel-Crafts acylation reactions. byjus.comlibretexts.orgmasterorganicchemistry.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the carbonyl chloride group can be activated to form a highly electrophilic acylium ion. masterorganicchemistry.com This acylium ion is then attacked by an electron-rich aromatic compound, such as benzene (B151609) or a substituted derivative, leading to the formation of a 6-aroylcinnoline. byjus.com This reaction creates a new carbon-carbon bond between the cinnoline (B1195905) ring and the aromatic system. libretexts.org The reaction is generally effective, as the deactivating nature of the resulting ketone product prevents polyacylation. pressbooks.pub

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

Organometallic reagents are powerful nucleophiles for forming new carbon-carbon bonds.

Grignard Reactions

This compound is expected to react with Grignard reagents (R-MgX). masterorganicchemistry.compressbooks.pub The reaction typically proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The first equivalent of the Grignard reagent adds to the carbonyl group, displacing the chloride to form a ketone intermediate (6-acylcinnoline). masterorganicchemistry.com This ketone is then immediately attacked by a second equivalent of the Grignard reagent in a nucleophilic addition reaction. masterorganicchemistry.com After an acidic workup, a tertiary alcohol is formed, where two of the alkyl or aryl groups attached to the carbinol carbon originate from the Grignard reagent. uomustansiriyah.edu.iqmasterorganicchemistry.com

Organolithium Reactions

Organolithium reagents (RLi) are potent nucleophiles and strong bases that readily react with electrophilic carbonyl centers, such as that in this compound. The reaction outcome is dependent on the stoichiometry of the reagents and the reaction conditions.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organolithium reagent on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which rapidly collapses, expelling the chloride ion—an excellent leaving group—to yield a ketone.

If an excess of the organolithium reagent is used, or if the resulting ketone is sufficiently reactive, a second equivalent of the organolithium reagent can add to the newly formed ketone. This second nucleophilic addition leads to a different tetrahedral intermediate, a lithium alkoxide. A subsequent aqueous or acidic workup then protonates the alkoxide to furnish a tertiary alcohol. researchgate.netnih.gov Due to the high reactivity of organolithium reagents, stopping the reaction at the ketone stage can be challenging and often requires careful control of temperature and stoichiometry.

Table 1: Theoretical Products from Reaction with Organolithium Reagents

Organolithium Reagent (RLi) Product from 1 Eq. RLi (Ketone) Product from >2 Eq. RLi (Tertiary Alcohol)
Methyllithium (CH₃Li) 1-(Cinnolin-6-yl)ethan-1-one 2-(Cinnolin-6-yl)propan-2-ol
n-Butyllithium (n-BuLi) 1-(Cinnolin-6-yl)pentan-1-one 5-(Cinnolin-6-yl)nonan-5-ol
Phenyllithium (C₆H₅Li) Cinnolin-6-yl(phenyl)methanone Cinnolin-6-yl(diphenyl)methanol

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds. The cinnoline scaffold is known to participate in such reactions, typically when substituted with a halide.

The Sonogashira coupling, a reaction that couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for creating C(sp)-C(sp²) bonds. researchgate.net The standard catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl-halide bond. rsc.org Acyl chlorides are generally not suitable substrates for the Sonogashira reaction under standard conditions, as the C-Cl bond of the carbonyl chloride is not amenable to the required oxidative addition step. Instead, a halogenated cinnoline, such as 6-bromocinnoline, would be the appropriate precursor for a Sonogashira coupling, which could then potentially be converted to the target compound in subsequent steps. mit.edu

However, the cinnoline nucleus is amenable to other palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide or triflate, is widely used for preparing biaryl compounds and has been successfully applied to various heteroaromatic systems, including cinnolines. While specific literature on the Suzuki-Miyaura coupling of this compound is not prevalent, the reaction is well-established for halo-cinnolines, suggesting that a synthetic route involving Suzuki coupling on a 6-halocinnoline precursor is a viable strategy for accessing 6-arylcinnoline derivatives.

Reduction Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group is readily reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.

The reduction of a highly reactive acyl chloride to an aldehyde requires the use of a mild or sterically hindered reducing agent to prevent over-reduction to the primary alcohol. The resulting aldehyde is generally more reactive towards reduction than the starting acyl chloride is, making this a delicate transformation.

One classic method is the Rosenmund reduction, which involves catalytic hydrogenation over a "poisoned" catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄) treated with a substance like quinoline (B57606) or sulfur. This deactivation of the catalyst allows the reaction to be stopped at the aldehyde stage. Another common laboratory method involves the use of a bulky, less reactive hydride reagent such as lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃]. Its steric hindrance and attenuated reactivity prevent the second reduction step from occurring, thus isolating Cinnoline-6-carbaldehyde as the major product.

The complete reduction of the carbonyl chloride group to a primary alcohol, (Cinnolin-6-yl)methanol, is more straightforward. This transformation is typically achieved using a strong, unhindered hydride source like lithium aluminum hydride (LiAlH₄).

The mechanism involves two distinct hydride transfer steps. The first hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to expel the chloride ion, forming Cinnoline-6-carbaldehyde in situ. Since the aldehyde is also readily reduced by LiAlH₄, a second hydride ion immediately adds to the aldehyde's carbonyl group, forming a lithium alkoxide intermediate. This alkoxide is then protonated during an aqueous workup step to yield the final primary alcohol product. nih.gov

Table 2: Summary of Reduction Reactions

Desired Product Reagent(s) Reaction Type

Influence of the Carbonyl Chloride Group on the Reactivity of the Cinnoline Nucleus

The reactivity of the cinnoline ring system towards electrophilic aromatic substitution (EAS) is significantly influenced by both the inherent nature of the diazine core and the substituent at the 6-position. The cinnoline nucleus itself is an electron-deficient system due to the presence of the two electronegative nitrogen atoms in the pyridazine (B1198779) ring, which deactivates the molecule towards attack by electrophiles compared to benzene or naphthalene.

The 6-carbonyl chloride group is a potent electron-withdrawing group. It deactivates the aromatic rings through two mechanisms:

Inductive Effect (-I): The high electronegativity of the oxygen and chlorine atoms pulls electron density away from the ring through the sigma bond framework.

Resonance Effect (-M): The carbonyl group can withdraw electron density from the aromatic system via resonance, delocalizing the pi-electrons onto the oxygen atom.

Directing Group Effects in Ring Functionalization

The this compound molecule presents a complex scenario for further electrophilic aromatic substitution due to the interplay of directing effects from both the acyl chloride group and the nitrogen atoms within the cinnoline ring. The carbonyl chloride group is a strongly deactivating, meta-directing group. wikipedia.org This is attributed to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. wikipedia.orgphysicsandmathstutor.com

The cinnoline ring itself possesses a unique electronic landscape. The nitrogen atoms are inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene. The protonation state of the nitrogen atoms can further influence reactivity, with the protonated form being even more deactivated. In electrophilic substitution reactions, the position of attack on the cinnoline ring is governed by the relative stability of the resulting carbocation intermediate, often referred to as a Wheland intermediate. acs.org

When considering the combined effects in this compound, the acyl chloride at the 6-position will primarily direct incoming electrophiles to the positions meta to it, which are the 5- and 7-positions. However, the inherent reactivity of the cinnoline nucleus must also be considered. Computational studies on similar nitrogen heterocycles can provide insights into the most likely sites of substitution by evaluating the electron density at various positions on the ring. researchgate.net

Table 1: Predicted Directing Effects on this compound

Substituent/FeatureNature of EffectPredicted Position of Electrophilic Attack
-COCl group at C-6Deactivating, Meta-directingC-5, C-7
Cinnoline Ring NitrogensDeactivatingModulates overall ring reactivity

Mechanistic Investigations of Key Transformations

The primary reactivity of this compound is centered around the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. wikipedia.org

The generally accepted mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition followed by elimination of the leaving group (in this case, the chloride ion). vanderbilt.edumakingmolecules.com

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. This step is often the rate-determining step of the reaction. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate is typically unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group.

The transition state of the first step, the nucleophilic attack, is of high energy and resembles the tetrahedral intermediate. libretexts.org Computational studies on the reaction of acyl chlorides with nucleophiles have been instrumental in analyzing the geometry and energy of these transition states. nih.gov Factors that stabilize the developing negative charge on the oxygen atom in the transition state can lower the activation energy of the reaction. libretexts.org For this compound, the electron-withdrawing nature of the cinnoline ring can influence the stability of the transition state.

Kinetic studies on the solvolysis of various acyl chlorides have provided valuable data on their reactivity. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the group attached to the acyl moiety. researchgate.netcdnsciencepub.com

For this compound, the rate of nucleophilic substitution would be expected to be influenced by:

Nucleophile Strength: Stronger nucleophiles will react more rapidly.

Solvent Polarity: Polar solvents can stabilize the charged intermediates and transition states, potentially accelerating the reaction. mdpi.com

Electronic Effects: The electron-withdrawing cinnoline ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack compared to a simple benzoyl chloride.

Kinetic data for the hydrolysis of various aromatic acyl chlorides have been determined, often following pseudo-first-order kinetics in aqueous media. researchgate.net The activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can provide further insights into the reaction mechanism. researchgate.net

Table 2: Factors Influencing the Rate of Nucleophilic Acyl Substitution

FactorInfluence on Reaction RateRationale
Nucleophile StrengthIncreased rate with stronger nucleophilesMore effective attack on the electrophilic carbonyl carbon.
Solvent PolarityGenerally increased rate in polar solventsStabilization of charged intermediates and transition states. mdpi.com
Electronic Nature of the RingIncreased rate due to electron-withdrawing cinnolineEnhanced electrophilicity of the carbonyl carbon.

The efficiency of nucleophilic acyl substitution reactions involving this compound can be significantly enhanced through the use of catalysts. Basic catalysts, such as pyridine or N,N-dimethylformamide (DMF), are commonly employed. wikipedia.org

These catalysts function via a nucleophilic catalysis mechanism. wikipedia.org For example, pyridine can react with this compound to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to attack by even weak nucleophiles, such as alcohols, than the original acyl chloride. The catalyst is regenerated in the course of the reaction.

The use of such catalysts can lead to:

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.

Broader Substrate Scope: Allows for the use of less reactive nucleophiles.

The choice of catalyst and reaction conditions can be optimized to achieve the desired product in high yield and purity.

Derivatization and Functionalization Strategies Utilizing Cinnoline 6 Carbonyl Chloride As a Synthon

Synthesis of Diverse Cinnoline-6-carboxamide Derivatives

The reaction of Cinnoline-6-carbonyl chloride with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing straightforward access to a broad spectrum of Cinnoline-6-carboxamides. This transformation is typically achieved by treating the acyl chloride with a suitable amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrogen chloride (HCl) byproduct.

The synthesis of primary, secondary, and tertiary carboxamides is readily accomplished through the reaction of this compound with ammonia (B1221849), primary amines, or secondary amines, respectively.

Primary Amides: Treatment with ammonia or an ammonia equivalent results in the formation of the parent Cinnoline-6-carboxamide.

Secondary Amides: Reaction with various primary amines (aliphatic or aromatic) yields N-substituted Cinnoline-6-carboxamides. The steric and electronic properties of the primary amine can be widely varied to tune the characteristics of the final product.

Tertiary Amides: The use of secondary amines, such as diethylamine (B46881) or dimethylamine, leads to the corresponding N,N-disubstituted Cinnoline-6-carboxamides.

The general reaction scheme is robust and allows for the introduction of a wide variety of substituents at the amide nitrogen.

Table 1: Synthesis of Cinnoline-6-carboxamide Derivatives

Amine Reactant Amine Type Resulting Product
Ammonia (NH₃) Primary Cinnoline-6-carboxamide
Methylamine (CH₃NH₂) Primary N-methyl-cinnoline-6-carboxamide
Aniline (B41778) (C₆H₅NH₂) Primary N-phenyl-cinnoline-6-carboxamide

A particularly significant application of this compound is the synthesis of conjugates with heterocyclic amines. These reactions proceed under similar conditions to those for other amidation reactions. The reaction with N-substituted piperazines or other cyclic secondary amines like morpholine (B109124) and piperidine (B6355638) can produce compounds with potential pharmacological relevance. ijper.org For instance, reacting this compound with 1-methylpiperazine (B117243) would yield 1-(cinnoline-6-carbonyl)-4-methylpiperazine. This strategy allows for the fusion of the cinnoline (B1195905) core with other important pharmacophores.

Preparation of Cinnoline-6-carboxylate Esters

The esterification of this compound is another facile transformation, achieved by reacting it with an alcohol or phenol (B47542). smolecule.com This reaction, often catalyzed by a base, provides access to a wide range of Cinnoline-6-carboxylate esters.

The reaction of this compound with simple aliphatic alcohols (e.g., methanol (B129727), ethanol) or aromatic alcohols (e.g., phenol) affords the corresponding aliphatic or aromatic esters. The choice of alcohol allows for the introduction of diverse functionalities into the ester moiety. For example, using ethanol (B145695) as the nucleophile results in the formation of ethyl cinnoline-6-carboxylate.

Table 2: Synthesis of Cinnoline-6-carboxylate Esters

Alcohol Reactant Alcohol Type Resulting Product
Methanol (CH₃OH) Aliphatic Methyl cinnoline-6-carboxylate
Ethanol (C₂H₅OH) Aliphatic Ethyl cinnoline-6-carboxylate
Phenol (C₆H₅OH) Aromatic Phenyl cinnoline-6-carboxylate

While direct esterification from the acyl chloride is most common, cinnoline-6-carboxylate esters can also undergo transesterification. acs.org In this process, an existing ester, such as methyl cinnoline-6-carboxylate, is treated with a different alcohol (e.g., isopropanol) in the presence of an acid or base catalyst. This equilibrium-driven reaction can be used to exchange the ester group, providing an alternative route to different ester derivatives that might be difficult to access directly. acs.orgorganic-chemistry.org For example, the transesterification of ethyl cinnoline-6-carboxylate with methanol would yield methyl cinnoline-6-carboxylate. acs.org

Elaboration to Cinnoline-6-ketones and Cinnoline-6-aldehydes

Beyond amides and esters, this compound is a valuable precursor for the synthesis of cinnoline-based ketones and aldehydes, which are themselves important synthetic intermediates.

The conversion of the acyl chloride to a ketone requires the use of organometallic reagents that are less reactive than Grignard or organolithium reagents, which would typically add twice to form a tertiary alcohol. Organocuprate reagents (Gilman reagents), such as lithium dimethylcuprate ((CH₃)₂CuLi), are ideal for this transformation. libretexts.org The reaction of this compound with an appropriate Gilman reagent allows for the clean formation of a Cinnoline-6-ketone with high efficiency.

The reduction of this compound to Cinnoline-6-aldehyde represents a synthetic challenge, as aldehydes are readily reduced to primary alcohols. To stop the reduction at the aldehyde stage, a sterically hindered and less reactive hydride source is required. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is the reagent of choice for this transformation. libretexts.org It is a weaker reducing agent than lithium aluminum hydride (LiAlH₄) and selectively reduces the highly reactive acyl chloride to an aldehyde, which is then unreactive towards further reduction by the bulky reagent under controlled conditions. libretexts.orgualberta.ca

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Triethylamine
Pyridine
Cinnoline-6-carboxamide
N-methyl-cinnoline-6-carboxamide
N-phenyl-cinnoline-6-carboxamide
N,N-diethyl-cinnoline-6-carboxamide
1-(cinnoline-6-carbonyl)-4-methylpiperazine
1-methylpiperazine
Morpholine
Piperidine
Cinnoline-6-carboxylate
Ethyl cinnoline-6-carboxylate
Methyl cinnoline-6-carboxylate
Phenyl cinnoline-6-carboxylate
Benzyl cinnoline-6-carboxylate
Methanol
Ethanol
Phenol
Benzyl alcohol
Isopropanol
Cinnoline-6-ketone
Cinnoline-6-aldehyde
Lithium dimethylcuprate
Lithium tri-tert-butoxyaluminum hydride

Applications of Cinnoline 6 Carbonyl Chloride in Advanced Organic Synthesis

Building Block for Natural Product Synthesis (where cinnoline (B1195905) is a core structure)

While naturally occurring compounds containing a cinnoline core are rare, the structural motif is of significant interest to medicinal chemists due to its diverse pharmacological activities. pnrjournal.comresearchgate.netnih.gov The first isolation of a natural product containing a cinnoline ring system was reported from Cichorium endivia. nih.gov The synthesis of analogs of such natural products, or the total synthesis of complex natural products that may feature a cinnoline-like scaffold, can strategically employ Cinnoline-6-carbonyl chloride.

Table 1: Key Reactions of this compound in a Synthetic Context

Reaction TypeReactantProductSignificance
Acylation of AminesPrimary or Secondary AmineCinnoline-6-carboxamideFormation of stable amide bonds for linking molecular fragments.
Acylation of AlcoholsAlcoholCinnoline-6-carboxylate EsterCreation of ester linkages, potentially as part of a larger natural product backbone.
Friedel-Crafts AcylationAromatic Compound6-AroylcinnolineCarbon-carbon bond formation to attach the cinnoline core to an aromatic system.

Precursor for the Development of Novel Ligands and Catalysts

The development of novel ligands for catalysis is a cornerstone of modern chemical research. The rigid, planar structure of the cinnoline ring system, combined with the presence of two nitrogen atoms, makes it an attractive scaffold for the design of new ligands. This compound serves as an excellent starting material for the synthesis of such ligands.

By reacting this compound with various nucleophiles, a diverse library of cinnoline-based ligands can be generated. For example, reaction with chiral diamines can produce bidentate ligands capable of coordinating to transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the cinnoline ring, thereby influencing their catalytic activity and selectivity.

While direct examples of catalysts derived from this compound are not extensively documented in publicly available literature, the principles of ligand design strongly suggest its potential. The synthesis of quinoline-based ligands, which share structural similarities with cinnolines, has been widely explored for various catalytic applications, indicating a promising avenue for future research with cinnoline-based counterparts. nih.gov

Synthesis of Advanced Materials with Cinnoline Scaffolds

The incorporation of heterocyclic moieties into advanced materials is a rapidly growing field, driven by the unique electronic and photophysical properties these units can impart. Cinnoline derivatives, with their electron-deficient nature, are promising candidates for the development of novel materials.

Polymeric Materials Incorporating Cinnoline Units

This compound can be utilized as a monomer or a functionalizing agent in the synthesis of polymeric materials. Its bifunctional nature (the reactive carbonyl chloride and the potential for functionalization on the cinnoline ring) allows for its incorporation into polymer backbones or as pendant groups.

For instance, polyamides or polyesters with cinnoline units in their main chain can be synthesized by polycondensation reactions of this compound with appropriate diamine or diol comonomers. Such polymers are expected to exhibit enhanced thermal stability and potentially interesting optical or electronic properties due to the presence of the aromatic heterocyclic unit. Research into poly(arylene ethynylene)s containing a cinnoline core has demonstrated the potential of these materials, showing that their fluorescence can be sensitive to quenching by metal ions, suggesting applications in chemical sensing.

Optoelectronic Materials and Dyes (if relevant to chemical structure)

The cinnoline scaffold is a component of interest in the design of organic dyes and materials for optoelectronic applications. The fusion of a cinnoline ring with other aromatic systems can lead to compounds with unique photophysical properties.

A notable example is the development of "CinNapht" dyes, which are fused cinnoline/naphthalimide hybrid fluorophores. nih.gov These dyes exhibit significant Stokes shifts and fluorescence quantum yields, with emissions ranging from green to red depending on the solvent. nih.gov Such solvatochromic behavior is highly desirable for applications in bio-imaging and as fluorescent probes. While the synthesis of CinNapht dyes may not directly start from this compound, the underlying principle of utilizing the cinnoline core highlights its importance in the field of dye chemistry. The reactive nature of this compound makes it a suitable precursor for attaching the cinnoline chromophore to other molecular systems to create novel dyes.

Immobilization of Cinnoline Derivatives onto Solid Supports for Combinatorial Chemistry

Combinatorial chemistry, a powerful tool for drug discovery and materials science, often relies on solid-phase synthesis to rapidly generate large libraries of compounds. The immobilization of building blocks onto a solid support is a key step in this process. This compound is well-suited for this application.

The acyl chloride group can react with functional groups present on a solid support, such as amine or hydroxyl groups on a resin, to covalently attach the cinnoline scaffold. Once immobilized, the cinnoline core can be further elaborated through various chemical transformations on the ring system. This approach allows for the efficient synthesis and purification of a library of cinnoline derivatives. While solution-phase approaches to cinnoline synthesis have been more common, the feasibility of solid-phase synthesis has been explored.

This methodology facilitates the rapid exploration of the chemical space around the cinnoline scaffold, accelerating the discovery of new compounds with desired biological activities or material properties.

Advanced Characterization and Structural Elucidation of Cinnoline 6 Carbonyl Chloride and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional precision, typically to within 5 parts per million (ppm). This accuracy allows for the determination of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For Cinnoline-6-carbonyl chloride, HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an intense signal for the protonated molecular ion [M+H]⁺. The experimentally measured mass is then compared against the theoretically calculated mass for the proposed formula, C₉H₅ClN₂O. A close match provides strong evidence for the compound's identity.

Table 1: HRMS Data for this compound ([C₉H₅ClN₂O+H]⁺)

Parameter Value
Calculated m/z 193.0163
Observed m/z 193.0160
Mass Difference (ppm) -1.55

| Ion Formula | C₉H₆ClN₂O⁺ |

Note: The observed m/z and mass difference are representative values for illustrative purposes.

The data demonstrates a negligible difference between the calculated and observed mass, confirming the elemental composition with high confidence. Further analysis of the isotopic pattern, particularly the characteristic ~3:1 ratio of the [M]⁺ and [M+2]⁺ peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes, would provide additional structural confirmation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems like cinnoline (B1195905).

Two-dimensional (2D) NMR experiments resolve spectral overlap and reveal through-bond and through-space correlations between nuclei, providing a complete picture of the molecular framework. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, establishing their connectivity. For example, a cross-peak between H-7 and H-8, and between H-7 and H-5 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH). sdsu.edu This allows for the unambiguous assignment of protonated carbon signals. Each CH group in the cinnoline ring system would produce a distinct cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.edu It is particularly useful for assigning quaternary (non-protonated) carbons and for connecting different fragments of a molecule. Key HMBC correlations for this compound would include the coupling from protons H-5 and H-7 to the carbonyl carbon of the acyl chloride group, and from H-5 to C-4a, confirming the position of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is valuable for confirming stereochemistry and the relative orientation of substituents. For a planar molecule like cinnoline, NOESY can help differentiate between protons on the same ring, for instance, by showing a spatial correlation between H-5 and H-7.

Table 2: Expected 2D NMR Correlations for this compound

Proton (¹H) COSY Correlations (¹H) HSQC Correlations (¹³C) Key HMBC Correlations (¹³C) NOESY Correlations (¹H)
H-3 H-4 C-3 C-4, C-4a, C-8a H-4
H-4 H-3 C-4 C-3, C-4a, C-5 H-3
H-5 H-7 C-5 C-4a, C-6, C-7, C=O H-7
H-7 H-5, H-8 C-7 C-5, C-6, C-8a, C=O H-5, H-8

| H-8 | H-7 | C-8 | C-6, C-8a | H-7 |

Note: Assignments are based on standard cinnoline numbering and expected chemical shifts.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous solids. europeanpharmaceuticalreview.com It is particularly valuable in pharmaceutical sciences for identifying and quantifying polymorphism—the ability of a compound to exist in multiple crystal forms. irispublishers.comresearchgate.net Different polymorphs can have distinct physical properties.

Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide detailed structural information. jocpr.com Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of nuclei such as ¹³C.

Since the chemical shift of a nucleus is highly sensitive to its local electronic environment, even subtle differences in molecular conformation or intermolecular packing in different polymorphs will result in distinct ¹³C ssNMR spectra. irispublishers.com The presence of multiple peaks for a single carbon in the molecule can indicate the presence of crystallographically inequivalent molecules within the crystal's asymmetric unit. europeanpharmaceuticalreview.com Therefore, ssNMR can be used to identify the specific polymorphic form of this compound and to detect the presence of other forms as impurities. nih.gov

Table 3: Hypothetical ¹³C ssNMR Chemical Shifts for Two Polymorphs of this compound

Carbon Atom Polymorph A (δ, ppm) Polymorph B (δ, ppm) Δδ (ppm)
C=O 167.2 168.1 0.9
C-6 134.5 134.0 0.5
C-4a 128.9 129.8 0.9

| C-8a | 149.3 | 149.1 | 0.2 |

Note: These values are illustrative and represent the type of chemical shift differences that can distinguish polymorphs.

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsional angles, allowing for an absolute structural confirmation and detailed conformational analysis.

For this compound, growing a suitable single crystal would allow for the elucidation of its precise molecular geometry. The analysis would confirm the planarity of the bicyclic cinnoline core and determine the orientation of the 6-carbonyl chloride substituent relative to the ring. Furthermore, crystallographic data reveals how molecules pack in the crystal lattice, identifying key intermolecular interactions such as π-π stacking or halogen bonding that stabilize the solid-state structure.

Table 4: Representative Single-Crystal X-ray Crystallographic Data for a Cinnoline Derivative

Parameter Description
Formula C₉H₅ClN₂O
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å
α = 90°, β = 105.5°, γ = 90°
Volume 818.5 ų
Z (Molecules/unit cell) 4
Key Bond Length (C=O) ~1.19 Å

| Key Bond Length (C-Cl) | ~1.78 Å |

Note: The data presented is hypothetical and based on typical values for similar organic molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The techniques are complementary: FT-IR measures the absorption of infrared radiation by vibrating bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from vibrating bonds with a changing polarizability. spectroscopyonline.com

For this compound, these techniques are excellent for identifying key structural features. The most prominent feature in the FT-IR spectrum would be a very strong absorption band at a high wavenumber (typically >1750 cm⁻¹) corresponding to the C=O stretching vibration of the acyl chloride group. The C-Cl stretch would appear at a lower frequency. The aromatic C=C and C=N stretching vibrations of the cinnoline ring would produce a series of characteristic bands in the 1620-1450 cm⁻¹ region. nih.govscialert.net

Table 5: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic C-H 3100-3000 3100-3000 Medium-Weak
C=O Stretch Acyl Chloride 1790-1760 1790-1760 Very Strong (IR), Medium (Raman)
C=C/C=N Stretch Aromatic Ring 1620-1450 1620-1450 Strong-Medium
C-Cl Stretch Acyl Chloride 800-600 800-600 Strong

| C-H Out-of-plane bend | Aromatic C-H | 900-700 | 900-700 | Strong (IR) |

Theoretical and Computational Chemistry Studies on Cinnoline 6 Carbonyl Chloride

Electronic Structure and Reactivity Predictions

The electronic characteristics of Cinnoline-6-carbonyl chloride are fundamental to understanding its reactivity. Computational methods provide invaluable insights into these properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For a molecule like this compound, the HOMO would likely be localized on the electron-rich cinnoline (B1195905) ring system, making it susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl chloride group, a reactive site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

Molecular Orbital Energy (eV) Primary Contribution Implied Reactivity
HOMO (Calculated Value) Cinnoline ring (π-orbitals) Site for electrophilic attack
LUMO (Calculated Value) Carbonyl chloride group (π* orbital) Site for nucleophilic attack
HOMO-LUMO Gap (Calculated Value) - Indicator of chemical reactivity and kinetic stability

Note: The values in this table are illustrative and would require specific quantum chemical calculations to be determined.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound governs its intermolecular interactions and the regioselectivity of its reactions. An electrostatic potential (ESP) map would visually represent the charge distribution. It is anticipated that the nitrogen atoms in the cinnoline ring and the oxygen and chlorine atoms of the carbonyl chloride group would exhibit negative electrostatic potential (electron-rich regions), making them attractive sites for electrophiles. The carbonyl carbon and the hydrogen atoms on the aromatic ring would likely show positive electrostatic potential (electron-poor regions), indicating their susceptibility to nucleophilic attack.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of organic reactions. For this compound, DFT calculations could be employed to investigate reactions such as nucleophilic acyl substitution at the carbonyl chloride moiety. These studies would involve locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, in a reaction with an amine, DFT could model the formation of the tetrahedral intermediate and the subsequent elimination of the chloride ion.

Ab Initio Calculations of Energy Profiles

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energy profiles for reaction pathways. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energetics of key intermediates and transition states in reactions involving this compound. This would offer a more precise picture of the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations of Cinnoline Derivatives

The three-dimensional structure and flexibility of molecules are crucial for their biological activity and material properties.

While specific studies on this compound are lacking, research on related cinnoline and quinoline (B57606) derivatives highlights the importance of conformational analysis. nih.govijper.org For derivatives of this compound, where the carbonyl chloride group is converted to a more complex moiety, conformational analysis would be essential. This would involve identifying the most stable conformers and the energy barriers for rotation around single bonds, for example, the bond connecting the substituent to the cinnoline ring.

Molecular dynamics (MD) simulations could then be used to explore the dynamic behavior of these derivatives over time. nih.govijper.org MD simulations provide insights into how these molecules behave in different environments, such as in solution, and how they might interact with biological targets. By simulating the motion of atoms, MD can reveal the accessible conformations and the flexibility of the molecule, which are critical for understanding its function.

Future Research Directions and Synthetic Innovations

Development of More Sustainable and Green Synthetic Routes to Cinnoline-6-carbonyl Chloride

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional synthetic routes to cinnoline (B1195905) derivatives often rely on harsh conditions, toxic solvents, and multi-step processes with poor atom economy. The future development of synthetic routes to this compound will focus on overcoming these limitations.

Key areas of innovation include:

Alternative Solvents: Moving away from conventional volatile organic compounds (VOCs) towards greener alternatives is a primary goal. Research into the use of ionic liquids or Deep Eutectic Solvents (DESs) for cinnoline synthesis is a promising frontier. These solvents offer low volatility, high thermal stability, and potential for recyclability.

Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and enhance energy efficiency in the synthesis of various heterocyclic compounds, including cinnolines. rsc.org Future work will likely focus on adapting and optimizing microwave-assisted protocols for the key steps in the formation of this compound, such as the initial ring formation and subsequent chlorination of a carboxylic acid precursor.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild, aqueous conditions. While the application of biocatalysis to cinnoline synthesis is still nascent, future research could explore enzymes for selective oxidation or hydrolysis steps, thereby avoiding harsh chemical reagents.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of starting materials derived from renewable biomass rather than petrochemicals. Research into synthesizing the foundational aromatic precursors of the cinnoline ring from bio-based sources represents a significant step towards a truly green synthetic pathway.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Heterocycle Synthesis
ParameterTraditional ApproachPotential Green Approach
SolventsVolatile Organic Compounds (e.g., Toluene, Dioxane)Ionic Liquids, Deep Eutectic Solvents, Water
Energy SourceConventional Thermal Heating (Oil Baths)Microwave Irradiation, Ultrasonic Energy
CatalystsStoichiometric strong acids/bases, heavy metalsRecyclable solid-supported catalysts, Biocatalysts (enzymes)
Reaction TimeHours to daysMinutes to hours
Waste GenerationHigh (poor atom economy, hazardous byproducts)Low (high atom economy, benign byproducts)

Exploration of Novel Catalytic Systems for Cinnoline Functionalization

Transition metal-catalyzed reactions have become indispensable tools for the functionalization of N-heterocycles. researchgate.netacs.org The development of novel catalytic systems is crucial for accessing new derivatives of this compound and for improving the efficiency of existing transformations. A key strategy is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thus improving atom and step economy. researchgate.net

Future research will likely concentrate on:

Palladium (Pd) Catalysis: Palladium catalysts are well-established for C-H activation and cross-coupling reactions. mdpi.com Future efforts will seek to develop more active and versatile Pd-based systems for the regioselective arylation, alkylation, or amination of the cinnoline core, either before or after the installation of the 6-carbonyl chloride group.

Rhodium (Rh) and Ruthenium (Ru) Catalysis: Rh(III) and Ru(II) catalysts have shown remarkable efficacy in C-H activation/annulation reactions to build complex fused heterocyclic systems. thieme-connect.comscribd.com These could be employed to construct novel polycyclic structures from cinnoline precursors.

Earth-Abundant Metal Catalysis: To enhance sustainability, there is a strong drive to replace precious metal catalysts (like Pd and Rh) with more abundant and less toxic metals such as iron (Fe), copper (Cu), and nickel (Ni). Developing robust catalytic systems based on these metals for cinnoline functionalization is a major goal. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for forging new bonds under exceptionally mild conditions. Its application to the C-H functionalization of cinnolines could enable transformations that are inaccessible through traditional thermal methods, opening doors to novel reactivity patterns.

Table 2: Potential Catalytic Systems for Cinnoline Functionalization
Catalyst TypePotential TransformationKey Advantage
Palladium (Pd)C-H Arylation, C-H AlkenylationHigh reactivity and broad substrate scope
Rhodium (Rh)Annulation, CyclizationAccess to complex fused systems thieme-connect.com
Copper (Cu)C-H Amination, C-H ThiolationLower cost, good for heteroatom coupling
Iron (Fe)Radical-based C-H FunctionalizationEarth-abundant, low toxicity
Photoredox (e.g., Ir, Ru complexes)Radical additions, AlkylationExtremely mild conditions, unique reactivity

Mechanistic Understanding of Undiscovered Reactivity Patterns

A deeper, fundamental understanding of the electronic structure of this compound is essential for predicting and discovering new reactions. The cinnoline ring is an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms. This inherent electronic property, combined with the strong electron-withdrawing nature of the 6-carbonyl chloride group, dictates its reactivity towards nucleophilic and electrophilic reagents.

Computational chemistry, particularly Density Functional Theory (DFT), will be a critical tool in this endeavor. Future research will focus on:

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. aurigeneservices.com For this compound, the LUMO is expected to be low in energy and have significant density on the carbonyl carbon and specific positions of the heterocyclic ring, indicating susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This allows for a more intuitive prediction of how the molecule will interact with other reagents.

Transition State Modeling: By computationally modeling the transition states of potential reactions, researchers can predict reaction barriers and identify the most favorable mechanistic pathways. This can guide experimental design and help uncover non-obvious reactivity, such as pericyclic reactions or unexpected rearrangements. The goal is to move beyond known reactions and explore mechanistically novel transformations that could lead to unprecedented molecular architectures.

Chemo- and Regioselective Transformations of this compound

This compound is a multifunctional molecule, presenting several potential sites for reaction. The acyl chloride is highly electrophilic and will readily react with nucleophiles. Additionally, the electron-deficient cinnoline ring is susceptible to nucleophilic aromatic substitution (SNAr), while the benzene (B151609) portion can undergo electrophilic aromatic substitution (SEAr), albeit under forcing conditions due to the deactivating nature of the heterocycle. Achieving selectivity is therefore a paramount challenge and a key direction for future research.

Chemoselectivity: The primary challenge is to perform reactions on the cinnoline ring without consuming the highly reactive carbonyl chloride group, or vice-versa. Future work will involve the development of orthogonal protection-deprotection strategies or the use of highly selective catalytic systems that can differentiate between the various reactive sites. For example, a selective reduction of the carbonyl group to an alcohol or aldehyde while leaving the heterocyclic ring intact would be a valuable transformation.

Regioselectivity: When functionalizing the ring itself, controlling the position of the incoming substituent is critical. The electronic properties of the two nitrogen atoms and the carbonyl chloride group exert strong directing effects. thieme-connect.comnih.gov The positions ortho and para to the nitrogen atoms (C3, C4, C5, C8) are generally the most electron-deficient and thus the most likely sites for nucleophilic attack. Conversely, electrophilic attack is difficult but would be directed to the least deactivated positions. Developing catalytic or directing-group strategies to override these innate preferences and achieve functionalization at any desired position of the cinnoline core is a major synthetic goal.

Table 3: Predicted Selectivity in Transformations of this compound
Reaction TypePrimary Reactive SiteControlling FactorsFuture Goal
Nucleophilic Acyl SubstitutionCarbonyl CarbonHigh electrophilicity of the acyl chlorideIn situ generation and trapping to avoid decomposition
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient ring positions (e.g., C4)Presence of a good leaving group (e.g., halide) on the ringCatalytic methods to enable SNAr without a leaving group
Electrophilic Aromatic Substitution (SEAr)Benzene ring (e.g., C8)Strongly activating conditions required due to deactivationMilder catalytic methods for regioselective C-H functionalization
ReductionCarbonyl Carbon / Ring SystemChoice of reducing agent and reaction conditionsHighly selective reagents for either carbonyl or ring reduction

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated and continuous flow processes offers significant advantages in terms of safety, reproducibility, efficiency, and scalability. acs.orgaurigeneservices.com Applying these technologies to the synthesis and derivatization of this compound is a key direction for enabling its use in high-throughput screening and process development. A successful flow-based hydrogenation of cinnoline derivatives has already been demonstrated, highlighting the potential of this approach. thieme-connect.com

Flow Synthesis of this compound: A multistep continuous flow process could be designed to produce the target molecule on demand. mdpi.com This is particularly advantageous for reactive intermediates like acyl chlorides, which can be generated and immediately consumed in the next step of the sequence without isolation, minimizing decomposition and improving safety. acs.orgoup.com For instance, a carboxylic acid precursor could be pumped through a reactor containing a solid-supported chlorinating agent to form the acyl chloride, which then merges with a stream of a nucleophile in a subsequent reactor.

Automated Library Synthesis: By integrating a flow reactor with automated liquid handling robotics, it would be possible to rapidly generate large libraries of Cinnoline-6-carboxamide derivatives. researchgate.netresearchgate.net An array of different amines could be reacted with a continuously produced stream of this compound in a parallel fashion, accelerating the drug discovery process by quickly exploring structure-activity relationships.

Process Analytical Technology (PAT): The integration of in-line analytical tools (e.g., IR, UV-Vis spectroscopy) into flow reactors allows for real-time monitoring of reaction progress. oup.com This data can be fed into control algorithms to automatically optimize reaction conditions (temperature, flow rate, stoichiometry), ensuring high yields and purity while minimizing manual intervention.

Table 4: Comparison of Batch vs. Flow Chemistry for this compound Derivatization
ParameterBatch ProcessingContinuous Flow Processing
SafetyHigher risk with accumulation of reactive intermediatesEnhanced safety due to small reaction volumes and better heat transfer mdpi.com
ReproducibilityVariable, sensitive to mixing and heat transferHigh, precise control over all reaction parameters
ScalabilityDifficult, requires re-optimizationStraightforward, by running the system for a longer time ("scaling out")
Intermediate HandlingRequires isolation and purificationAllows for telescoping of reactions without isolation mdpi.com
AutomationLimitedFully automatable for library synthesis and process optimization acs.org

Q & A

Q. What are the recommended synthetic routes for Cinnoline-6-carbonyl chloride, and how do reaction conditions influence yield?

this compound can be synthesized via chlorination of cinnoline-6-carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction optimization should focus on temperature control (e.g., reflux at 60–80°C for SOCl₂), solvent selection (anhydrous dichloromethane or toluene), and stoichiometric ratios to minimize side products like phosphorous oxychloride (POCl₃). Post-reaction purification via vacuum distillation or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the carbonyl chloride group’s electronic environment and aromatic substitution pattern.
  • FT-IR : A strong C=O stretch near 1770–1820 cm⁻¹ and C-Cl stretch at 750–850 cm⁻¹.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M]⁺ or [M+Cl]⁻) and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT) enhances interpretation accuracy .

Q. What are the primary applications of this compound in organic synthesis?

It serves as an electrophilic reagent for synthesizing amides, esters, and heterocycles via nucleophilic acyl substitution. For example, coupling with amines under Schotten-Baumann conditions yields cinnoline-derived amides. Researchers should prioritize inert atmospheres (N₂/Ar) to prevent hydrolysis and monitor pH to control reaction rates .

Q. How should researchers handle and store this compound safely?

Store in airtight, moisture-resistant containers under inert gas (argon) at –20°C. Use fume hoods and personal protective equipment (PPE) due to its lachrymatory and corrosive properties. Degrade residues with aqueous sodium bicarbonate to neutralize HCl byproducts .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

Standardize protocols by:

  • Pre-drying solvents and reagents (e.g., molecular sieves for SOCl₂).
  • Monitoring reaction progress via TLC or in-situ IR.
  • Reporting detailed metrics (e.g., equivalents, time, temperature) to align with FAIR data principles .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model electrophilicity at the carbonyl carbon, frontier molecular orbitals (HOMO-LUMO gaps), and transition states for acyl transfer reactions. Pair these with experimental kinetic studies (e.g., Hammett plots) to validate mechanistic hypotheses .

Q. What experimental approaches resolve contradictions in reported stability data for this compound?

Conduct systematic stability studies under varied conditions (humidity, light, temperature) using accelerated degradation tests. Compare results with literature via meta-analysis frameworks (e.g., PRISMA guidelines) to identify confounding variables like trace moisture or catalytic impurities .

Q. How can researchers optimize catalytic systems for this compound in cross-coupling reactions?

Screen transition-metal catalysts (e.g., Pd(PPh₃)₄, CuI) and ligands (bidentate phosphines) in Suzuki-Miyaura or Ullmann couplings. Use Design of Experiments (DoE) to evaluate factors like solvent polarity, base strength, and catalyst loading. Analyze outcomes with multivariate regression to identify optimal conditions .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Introduce protecting groups (e.g., silyl ethers) on reactive sites of coupling partners.
  • Employ low-temperature (–78°C) conditions to suppress hydrolysis.
  • Use scavengers (e.g., polymer-bound amines) to sequester excess HCl .

Q. How do electronic effects in the cinnoline ring influence the reactivity of the carbonyl chloride group?

Perform Hammett studies by synthesizing derivatives with electron-donating/-withdrawing substituents (e.g., –NO₂, –OCH₃) at different positions. Correlate reaction rates (e.g., hydrolysis, aminolysis) with σ values to quantify electronic contributions. Complement with X-ray crystallography to assess steric and electronic environments .

Methodological Frameworks

  • Literature Review : Use the PICO framework to structure searches (e.g., Population: cinnoline derivatives; Intervention: synthetic routes; Comparison: yield/efficiency; Outcome: optimized protocols) .
  • Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and avoid biases in data interpretation .
  • Experimental Design : Follow the "Research Process" outlined in , including hypothesis formulation, controlled variable selection, and peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.